

Introduction: Elucidating the Solid-State Architecture of a Versatile Synthetic Intermediate

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Compound of Interest

Compound Name: 2-(Benzyloxy)-1-naphthaldehyde

Cat. No.: B183195

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2-(Benzyloxy)-1-naphthaldehyde, with the chemical formula $C_{18}H_{14}O_2$ and CAS Number 52805-48-8, is a valuable organic compound recognized for its role as a synthetic precursor.[1][2][3] It has been utilized in the alkylation of the naphthyl ring system and for the intramolecular trapping of benzyne to synthesize novel xanthenes.[1] As with any crystalline solid, particularly those used as intermediates in multi-step syntheses like drug development, a thorough understanding of its three-dimensional structure is paramount.

The crystal structure dictates fundamental physicochemical properties, including stability, solubility, and dissolution rate, which are critical parameters in pharmaceutical science. Furthermore, knowledge of the precise molecular conformation and the network of intermolecular interactions provides invaluable insight into the compound's behavior and potential for polymorphism. This guide offers a comprehensive analysis of the crystal structure of **2-(Benzyloxy)-1-naphthaldehyde**, grounded in experimentally determined data. We will detail the pathway from synthesis to structural elucidation and interpret the nuanced features of its molecular geometry and supramolecular assembly.

Methodology: A Self-Validating Workflow for Structural Determination

The determination of a definitive crystal structure is a multi-stage process that demands precision at every step. The causality behind this workflow is to ensure that the final structural

model is a faithful and accurate representation of the compound in its crystalline state.

Part 1: Synthesis and Generation of Diffraction-Quality Crystals

The foundational step is the synthesis of the target compound with high purity. The title compound was prepared via the benzylation of 2-hydroxy-1-naphthaldehyde.^[1] Following synthesis, the crucial and often challenging step is the growth of single crystals suitable for X-ray diffraction. This requires a slow, controlled process to allow molecules to arrange themselves into a well-ordered lattice. While the source material was a powder, single crystals were isolated for analysis, likely through a slow evaporation technique from a suitable solvent system.^{[1][4][5]}

Experimental Protocol: Synthesis of **2-(Benzyloxy)-1-naphthaldehyde**^[1]

- **Reaction Setup:** To a stirred solution of 2-hydroxy-1-naphthaldehyde (4.30 g, 25.0 mmol) in N,N-dimethylformamide (100.0 cm³), add potassium carbonate (3.82 g, 27.6 mmol) and benzyl bromide (3.0 cm³, 25.0 mmol).
- **Heating:** Heat the reaction mixture for 4 hours at 90–100°C.
- **Filtration:** After cooling, filter the solution through celite to remove inorganic salts.
- **Solvent Removal:** Remove the N,N-dimethylformamide in vacuo.
- **Work-up:** Dissolve the resulting residue in Et₂O (160 cm³).
- **Washing:** Wash the ethereal solution with 1 M NaOH (110 cm³) followed by brine (2 × 110 cm³).
- **Drying and Isolation:** Dry the organic layer over Na₂SO₄. Evaporation of the solvent yields **2-(Benzyloxy)-1-naphthaldehyde** as a light yellow powder (6.0 g, 91% yield).
- **Crystallization:** Grow single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified powder in an appropriate solvent.

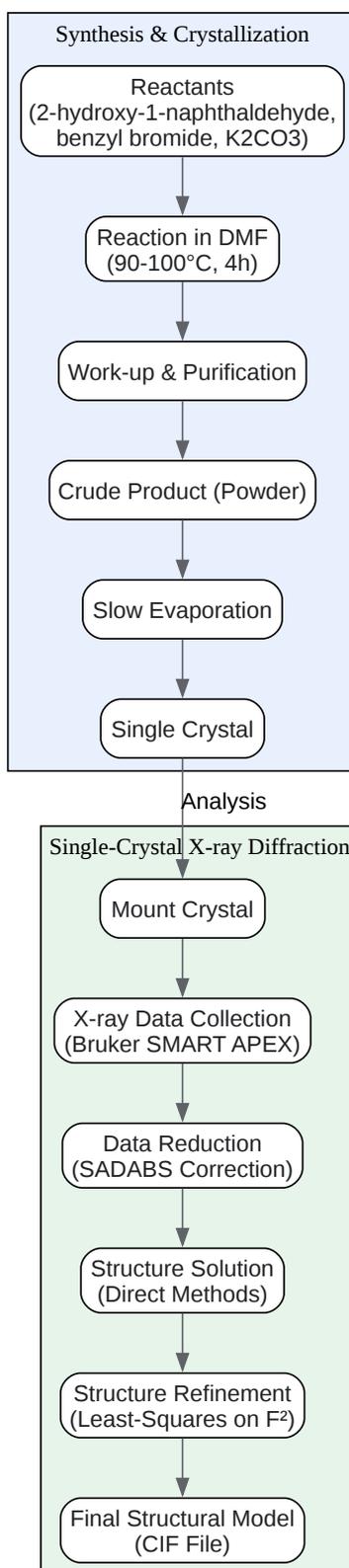
Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

Analysis

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal lattice.[6] It provides precise data on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[6] The workflow described below is based on the specific data collection for **2-(Benzyloxy)-1-naphthaldehyde**.[\[1\]](#)

Experimental Protocol: Data Collection and Structure Refinement[\[1\]](#)[\[5\]](#)

- **Crystal Mounting:** A suitable single crystal of dimensions $0.39 \times 0.26 \times 0.16$ mm is selected and mounted on the diffractometer.[\[1\]](#)
- **Data Collection:** Data is collected using a Bruker SMART APEX CCD area-detector diffractometer with Mo K α radiation ($\lambda = 0.71073$ Å) at a temperature of 296 K.[\[1\]](#) A total of 5088 reflections are measured.[\[1\]](#)
- **Data Reduction:** The collected data is processed. An absorption correction is applied using a multi-scan method (SADABS).[\[1\]](#) This results in 2262 independent reflections, of which 1354 have an intensity greater than $2\sigma(I)$.[\[1\]](#)
- **Structure Solution:** The crystal structure is solved using direct methods.
- **Structure Refinement:** The structural model is refined using full-matrix least-squares on F^2 . All hydrogen atoms are placed in calculated positions and refined using a riding model.[\[1\]](#) The final refinement converges, though high R-values suggest the crystal quality was suboptimal.[\[1\]](#)



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Caption: Workflow from synthesis to final structural model.

Results and Discussion: The Crystal Structure of 2-(Benzyloxy)-1-naphthaldehyde

The analysis yields a detailed picture of both the individual molecular unit and its arrangement within the crystal lattice.

Crystallographic Data and Molecular Geometry

The compound crystallizes in the monoclinic system. A summary of the key crystallographic data is presented below.^[1]

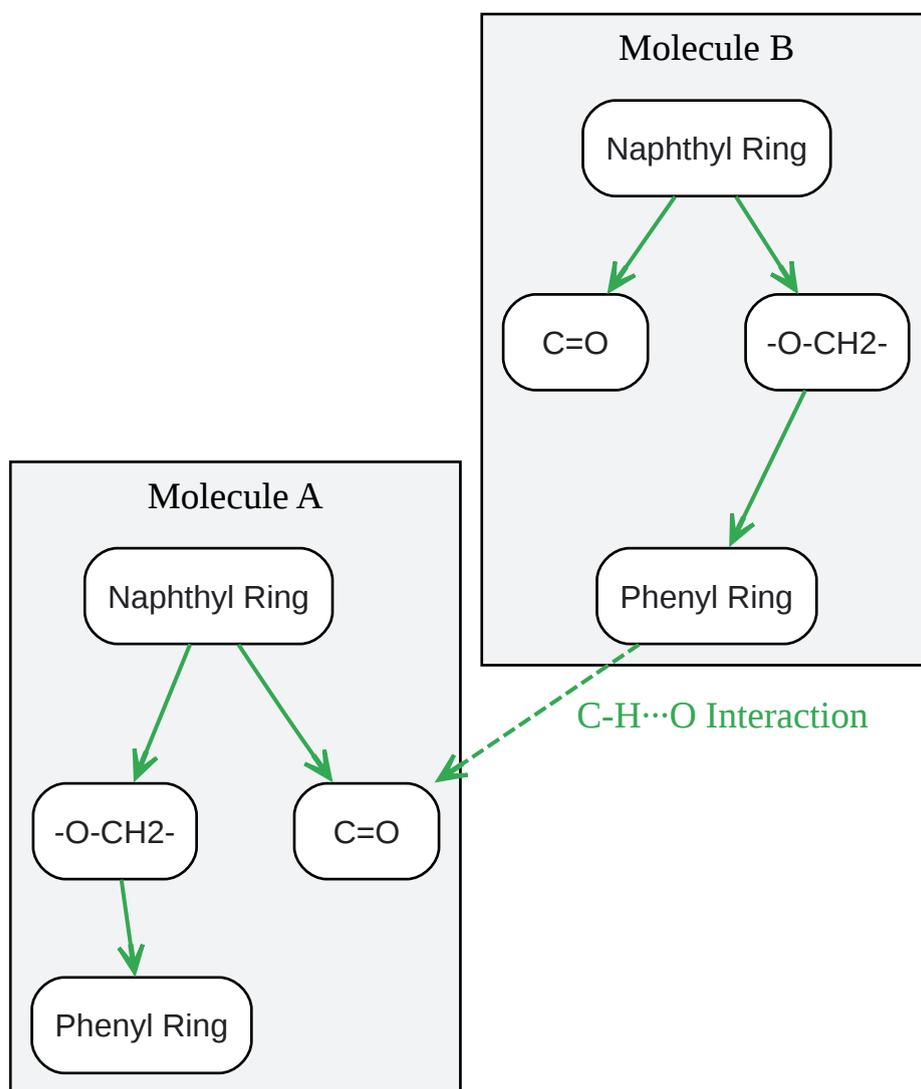
Parameter	Value
Chemical Formula	C ₁₈ H ₁₄ O ₂
Formula Weight	262.29 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.427 (7)
b (Å)	8.128 (6)
c (Å)	15.787 (11)
β (°)	94.746 (11)
Volume (Å ³)	1333.3 (16)
Z	4
Temperature (K)	296
Radiation	Mo Kα (λ = 0.71073 Å)
R[F ² > 2σ(F ²)]	0.084
wR(F ²) (all data)	0.285
Goodness-of-fit (S)	1.04

Data sourced from Girgis, A. S. (2007).[1]

A significant feature of the molecular conformation is the relative orientation of the aromatic rings. The dihedral angle between the phenyl ring and the naphthyl ring system is $21.8(3)^\circ$. [1] This non-planar arrangement indicates a twisted conformation, which minimizes steric hindrance between the two bulky aromatic groups.

Supramolecular Assembly and Intermolecular Interactions

While no classical strong hydrogen bonds (like O-H \cdots O or N-H \cdots O) are present, the crystal packing is stabilized by a network of weak intermolecular C—H \cdots O hydrogen bonds. [1] These non-covalent interactions, although individually weak, collectively play a crucial role in the formation and stability of the three-dimensional supramolecular architecture. [7] In many crystal structures of benzaldehyde derivatives, the carbonyl oxygen atom is a common acceptor in such C-H \cdots O interactions, which dictates the packing motif. [7][8] In the structure of **2-(Benzyloxy)-1-naphthaldehyde**, these interactions guide the assembly of molecules into a stable crystalline lattice.



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Caption: C-H...O interaction between molecules.

Conclusion

The crystal structure of **2-(Benzyloxy)-1-naphthaldehyde** has been successfully determined by single-crystal X-ray diffraction. The molecule adopts a non-planar conformation with a significant twist between its naphthyl and phenyl ring systems. The crystal packing is primarily governed by weak C—H...O hydrogen bonds, which create a stable three-dimensional network. This detailed structural knowledge is fundamental for controlling the solid-state properties of this important synthetic intermediate and provides a basis for understanding its

behavior in further chemical transformations and applications in materials and pharmaceutical science.

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